Comprehensive Technical Guide on N-desmethyl AH-7921 (Hydrochloride)
Comprehensive Technical Guide on N-desmethyl AH-7921 (Hydrochloride)
Chemical Properties, Metabolism, and Analytical Methodologies
Executive Summary
AH-7921 is a structurally atypical, potent synthetic μ-opioid receptor agonist that emerged as a high-risk novel psychoactive substance (NPS)[1]. Due to its severe toxicity and steep dose-response curve for respiratory depression, tracking its presence in biological matrices is critical for forensic and clinical toxicology[2][3].
N-desmethyl AH-7921 (hydrochloride) is the primary phase I metabolite of AH-7921, formed via hepatic N-demethylation[1]. Because the parent compound can rapidly degrade or present in low abundance post-mortem, this desmethyl metabolite serves as a highly reliable, definitive biomarker for AH-7921 consumption[4]. This whitepaper provides an authoritative framework detailing the physicochemical properties, metabolic biotransformation, and validated analytical methodologies for N-desmethyl AH-7921.
Physicochemical Profiling & Structural Elucidation
N-desmethyl AH-7921 is a cyclohexyl-methylbenzamide derivative. The enzymatic removal of a single methyl group from the N,N-dimethylamino moiety of the parent compound yields a secondary amine. This structural modification increases the molecule's polarity, altering its pharmacokinetic distribution and chromatographic retention behavior[1][5]. Formulated as a monohydrochloride salt, it exhibits enhanced aqueous solubility, ensuring stability and homogeneity when utilized as a Certified Reference Material (CRM) in quantitative applications[6].
Table 1: Physicochemical Properties of N-desmethyl AH-7921 (Hydrochloride)
| Property | Value |
| Formal Name | 3,4-dichloro-N-[[1-(methylamino)cyclohexyl]methyl]-benzamide, monohydrochloride[7] |
| CAS Number | 2749298-55-1[7] |
| Molecular Formula | C15H20Cl2N2O • HCl[7] |
| Formula Weight | 351.7 g/mol [7] |
| Physical State | Neat solid (Crystalline powder)[7] |
| SMILES | ClC1=C(Cl)C=CC(C(NCC2(NC)CCCCC2)=O)=C1.Cl[7] |
| InChI Key | ZYEJHUPWOHWUGD-UHFFFAOYSA-N[7] |
| Purity Standard | ≥98% (ISO/IEC 17025 traceable)[6][7] |
Hepatic Biotransformation & Metabolic Pathway
The systemic clearance of AH-7921 is heavily dependent on hepatic Phase I metabolism driven by Cytochrome P450 (CYP) enzymes. In vitro assays utilizing human liver microsomes (HLMs) and cryopreserved hepatocytes have mapped a rapid, sequential N-demethylation cascade[1].
Mechanistic Causality: The tertiary amine (N,N-dimethylamino group) of AH-7921 is highly susceptible to oxidative N-dealkylation by CYP enzymes due to its electron-rich nature and steric accessibility. The initial oxidative cleavage of one methyl group yields the secondary amine, N-desmethyl AH-7921 [2]. A subsequent, slower demethylation step strips the remaining methyl group, producing the primary amine, N,N-didesmethyl AH-7921[1][3]. These desmethyl metabolites are heavily excreted in urine, making them the most abundant and stable analytical targets for documenting intake[1].
Sequential N-demethylation pathway of AH-7921 mediated by hepatic CYP450 enzymes.
Analytical Toxicology: LC-MS/MS Methodological Framework
To accurately quantify N-desmethyl AH-7921 in complex biological matrices (e.g., post-mortem blood, urine), high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive gold standard[1]. The following step-by-step protocol is designed as a self-validating system to mitigate matrix effects and ensure high-fidelity quantification.
Self-validating LC-MS/MS analytical workflow for N-desmethyl AH-7921 quantification.
Step-by-Step LC-MS/MS Protocol
Phase 1: Sample Preparation (Protein Precipitation)
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Internal Standard Spiking: Aliquot 200 µL of the biological sample into a microcentrifuge tube. Add 10 µL of a deuterated internal standard (e.g., AH-7921-d6). Causality: The stable-isotope labeled standard co-elutes with the target analyte, self-correcting for any extraction losses or ionization suppression caused by the matrix.
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Precipitation: Add 600 µL of ice-cold LC-MS grade acetonitrile[1]. Causality: The organic solvent disrupts the hydration shells of endogenous proteins, causing them to denature and precipitate. Removing these proteins prevents severe ion suppression in the MS source and protects the analytical column.
-
Centrifugation & Reconstitution: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant, evaporate under a gentle nitrogen stream, and reconstitute in 100 µL of the initial mobile phase.
Phase 2: Chromatographic Separation
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Stationary Phase: Utilize a sub-2 µm Reverse-Phase C18 analytical column (e.g., 2.1 x 100 mm) maintained at 40°C.
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Mobile Phases: Phase A (0.1% Formic acid in H₂O) and Phase B (0.1% Formic acid in Acetonitrile). Causality: Formic acid acts as a proton donor, ensuring the basic secondary amine of N-desmethyl AH-7921 remains fully ionized ([M+H]⁺) for maximum sensitivity during electrospray ionization.
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Gradient Elution: Initiate at 5% B, ramping to 95% B over 8 minutes. This gradient effectively resolves the polar N-desmethyl metabolite from the highly lipophilic parent drug[5].
Phase 3: Mass Spectrometry (MRM Acquisition)
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Ionization: Operate the Electrospray Ionization (ESI) source in positive ion mode.
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Isotopic Monitoring: Monitor the [M+H]⁺ precursor ion at m/z ~315.1. Causality: The presence of two chlorine atoms on the benzamide ring yields a distinct isotopic signature (M, M+2, M+4 in a precise 9:6:1 ratio). Monitoring this isotopic pattern provides a secondary layer of structural confirmation against false positives.
Table 2: Representative MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) | Purpose |
| N-desmethyl AH-7921 | 315.1 | 204.0 | 20 | Quantifier Ion |
| N-desmethyl AH-7921 | 315.1 | 240.0 | 15 | Qualifier Ion |
Pharmacological & Forensic Significance
While the parent compound AH-7921 is a highly selective μ-opioid receptor agonist with analgesic potency comparable to morphine[1][2], the intrinsic pharmacodynamic activity of N-desmethyl AH-7921 remains less characterized[2].
However, its forensic utility is absolute. In post-mortem investigations, the parent drug may be found in very low abundance due to rapid metabolism or post-mortem redistribution[4]. The detection of N-desmethyl AH-7921 provides definitive, indisputable proof of systemic AH-7921 consumption, differentiating intentional intake from external contamination or exposure to structurally similar isomers (such as U-47700)[4]. The availability of N-desmethyl AH-7921 (hydrochloride) as an ISO-certified reference material ensures that toxicological laboratories can maintain traceability to SI units and uphold rigorous quantitative accuracy in legal and clinical settings[6].
References
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[4] Metabolic characterization of AH-7921, a synthetic opioid designer drug: In vitro metabolic stability assessment and metabolite identification, evaluation of in silico prediction, and in vivo confirmation | Request PDF - ResearchGate. URL:
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[2] AH-7921 - The European Union Drugs Agency (EUDA). URL:
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[1] Metabolic characterization of AH-7921, a synthetic opioid designer drug: in vitro metabolic stability assessment and metabolite identification, evaluation of in silico prediction, and in vivo confirmation - PMC. URL:
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[3] Risk Assessment Report of a new psychoactive substance: 3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]. URL:
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[5] Pharmacological Characterization of Low-to-Moderate Affinity Opioid Receptor Agonists and Brain Imaging with 18F-Labeled Derivatives in Rats | Journal of Medicinal Chemistry - ACS Publications. URL:
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[7] N-desmethyl AH 7921 (hydrochloride) (CAS 2749298-55-1) - Cayman Chemical. URL:
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[6] N-desmethyl AH 7921 (hydrochloride) (CRM) | Novachem Reference Standards Australia. URL:
Sources
- 1. Metabolic characterization of AH-7921, a synthetic opioid designer drug: in vitro metabolic stability assessment and metabolite identification, evaluation of in silico prediction, and in vivo confirmation - PMC [pmc.ncbi.nlm.nih.gov]
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